molecular formula C19H18ClN3O2S B10874922 2-({[(E)-(2-chlorophenyl)methylidene]amino}oxy)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide

2-({[(E)-(2-chlorophenyl)methylidene]amino}oxy)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide

Cat. No.: B10874922
M. Wt: 387.9 g/mol
InChI Key: UNOGRAQTYLILIJ-SSDVNMTOSA-N
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Description

2-({[(2-CHLOROPHENYL)METHYLENE]AMINO}OXY)-N~1~-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)ACETAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a chlorophenyl group, a cyano group, and a tetrahydrocyclohepta[b]thiophene moiety, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(2-CHLOROPHENYL)METHYLENE]AMINO}OXY)-N~1~-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 2-chlorobenzaldehyde with hydroxylamine to form the oxime, which is then reacted with an appropriate amine to yield the final product. The reaction conditions often include the use of solvents such as methanol or ethanol, and catalysts like methanesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-({[(2-CHLOROPHENYL)METHYLENE]AMINO}OXY)-N~1~-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-({[(2-CHLOROPHENYL)METHYLENE]AMINO}OXY)-N~1~-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)ACETAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-({[(2-CHLOROPHENYL)METHYLENE]AMINO}OXY)-N~1~-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-CHLOROBENZALDEHYDE: A precursor in the synthesis of the compound.

    HYDROXYLAMINE: Used in the formation of oximes.

    TETRAHYDROCYCLOHEPTA[B]THIOPHENE: A structural motif present in the compound.

Uniqueness

2-({[(2-CHLOROPHENYL)METHYLENE]AMINO}OXY)-N~1~-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)ACETAMIDE is unique due to its combination of functional groups and structural complexity, which confer distinct chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C19H18ClN3O2S

Molecular Weight

387.9 g/mol

IUPAC Name

2-[(E)-(2-chlorophenyl)methylideneamino]oxy-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide

InChI

InChI=1S/C19H18ClN3O2S/c20-16-8-5-4-6-13(16)11-22-25-12-18(24)23-19-15(10-21)14-7-2-1-3-9-17(14)26-19/h4-6,8,11H,1-3,7,9,12H2,(H,23,24)/b22-11+

InChI Key

UNOGRAQTYLILIJ-SSDVNMTOSA-N

Isomeric SMILES

C1CCC2=C(CC1)SC(=C2C#N)NC(=O)CO/N=C/C3=CC=CC=C3Cl

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C#N)NC(=O)CON=CC3=CC=CC=C3Cl

Origin of Product

United States

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